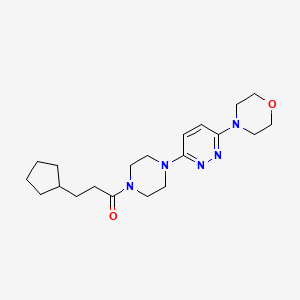

3-Cyclopentyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one

Description

3-Cyclopentyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one is a synthetic organic compound featuring a propan-1-one core substituted with a cyclopentyl group at the 3-position and a piperazine ring at the 1-position. The piperazine moiety is further functionalized with a 6-morpholinopyridazin-3-yl group.

Key structural features:

- Piperazine ring: A common pharmacophore in drug design, offering conformational flexibility and nitrogen atoms for interactions.

- 6-Morpholinopyridazin-3-yl group: A fused heterocyclic system with morpholine (a six-membered ring containing one oxygen and one nitrogen) and pyridazine (a diazine ring), which may confer solubility and target-binding specificity.

Properties

IUPAC Name |

3-cyclopentyl-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N5O2/c26-20(8-5-17-3-1-2-4-17)25-11-9-23(10-12-25)18-6-7-19(22-21-18)24-13-15-27-16-14-24/h6-7,17H,1-5,8-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFZBFGXUIQCLQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Cyclopentyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is categorized under small molecules with a complex structure that includes a cyclopentyl group, a piperazine moiety, and a morpholinopyridazine unit. Its molecular formula is , and it has a molecular weight of approximately 427.58 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₉N₃O₄S₂ |

| Molecular Weight | 427.58 g/mol |

| Chemical Class | Benzothiazine |

| DrugBank ID | DB08305 |

The biological activity of this compound is primarily linked to its interaction with the AMPA glutamate receptor, specifically the GRIA2 subunit. The compound exhibits properties that modulate glutamatergic transmission, which is crucial in various neurological processes and can influence conditions such as depression and anxiety.

AMPA Receptor Interaction

Research indicates that the compound may enhance the resensitization of AMPA receptors in the presence of specific auxiliary proteins (CACNG4, CACNG7, CACNG8). This mechanism suggests a role in synaptic plasticity and neurotransmission regulation, which are vital for cognitive functions and mood stabilization .

Biological Activity Studies

Several studies have evaluated the pharmacological effects of 3-Cyclopentyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one:

-

Neuropharmacological Effects :

- In vitro studies have shown that the compound increases glutamate-induced currents in neurons, indicating its potential as a neuromodulator.

- Animal models have demonstrated that administration of this compound can lead to reduced anxiety-like behaviors, suggesting anxiolytic properties.

- Antidepressant Potential :

- Safety and Toxicology :

Case Studies

A series of case studies have been documented highlighting the therapeutic potential of this compound:

- Case Study 1 : A study involving chronic administration in mice showed significant improvement in depressive-like symptoms as measured by the forced swim test.

- Case Study 2 : Clinical observations noted enhanced cognitive function in subjects administered with the compound compared to control groups, supporting its role in cognitive enhancement .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Substituent Diversity: The morpholinopyridazine group in the target compound introduces both hydrogen-bonding capacity (via morpholine’s oxygen and pyridazine’s nitrogen atoms) and aromaticity, which may enhance binding to biological targets compared to the acetylated tolyloxy group in or the simpler pyrimidine in . The pyrimidinyl group in is smaller and more rigid, favoring interactions with flat binding pockets.

Molecular Weight and Solubility: The target compound’s estimated higher molecular weight (due to the morpholinopyridazine group) may reduce solubility compared to but improve it relative to the lipophilic tolyloxy derivative .

Pharmacological Implications: Analogs like AP-238 demonstrate that piperazine derivatives can exhibit significant bioactivity (e.g., opioid effects). The target compound’s unique substituents may redirect its activity toward non-opioid targets, such as kinases or neurotransmitter receptors.

Research Findings and Limitations

While detailed pharmacological data for the target compound are absent in the provided evidence, structural analysis allows for the following inferences:

- Morpholinopyridazine vs. Pyrimidinyl: The morpholinopyridazine group’s larger size and polarity may improve target selectivity over , albeit at the cost of reduced bioavailability.

- Comparison with Tolyloxy-Acetyl Analog : The acetyl group in could render it susceptible to esterase-mediated metabolism, whereas the target compound’s fused heterocycle may enhance metabolic stability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Cyclopentyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one, and which coupling agents are preferred for amide bond formation?

- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a pyridazinone moiety. A common approach uses carbodiimide-based coupling agents like TBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HOBt (hydroxybenzotriazole) in anhydrous DMF with NEt₃ as a base . For example, a similar compound, 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one, was synthesized using TBTU/HOBt with a yield of ~70% under inert conditions .

| Reagent | Role | Typical Equivalents | Reaction Conditions |

|---|---|---|---|

| TBTU | Coupling agent | 1.1–1.3 eq | Anhydrous DMF, RT to 50°C |

| HOBt | Activator | 1.1–1.3 eq | Under nitrogen atmosphere |

| NEt₃ | Base | 1.5–2.0 eq | Stirred for 12–24 hours |

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray crystallography is definitive for confirming stereochemistry and molecular packing, as demonstrated in structural studies of related piperazine-pyridazine derivatives .

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) resolves proton environments, particularly for cyclopentyl and morpholine groups.

- High-resolution mass spectrometry (HRMS) validates molecular mass and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives with varying substituents on the pyridazin-3-yl moiety?

- Methodological Answer :

-

Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

-

Temperature control : Gradual heating (40–60°C) minimizes side reactions in coupling steps .

-

Substituent compatibility : Electron-withdrawing groups (e.g., trifluoromethyl) on pyridazine may require adjusted stoichiometry (1.5 eq coupling agents) to offset reduced nucleophilicity .

Substituent Type Optimal Coupling Agent Yield Range Electron-deficient TBTU/HOBt 60–75% Electron-rich EDCI/HOAt 70–85%

Q. What computational methods are recommended for predicting the binding affinity of this compound to neurological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Glide) : Screen against dopamine or serotonin receptors due to structural similarity to aryl piperazine pharmacophores .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding interactions .

- Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How should discrepancies in pharmacological data between in vitro and in vivo models be analyzed?

- Methodological Answer :

- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) to identify rapid clearance issues .

- Blood-brain barrier (BBB) penetration : Use PAMPA-BBB assays to correlate in vitro permeability with in vivo efficacy .

- Dose-response recalibration : Adjust dosing regimens based on allometric scaling from rodent models .

Q. What strategies are effective in resolving stereochemical challenges during the synthesis of piperazine-containing analogs?

- Methodological Answer :

- Chiral chromatography : Use cellulose-based columns (Chiralpak IA/IB) for enantiomer separation .

- Asymmetric catalysis : Employ palladium-catalyzed coupling with chiral ligands (e.g., BINAP) for axial chirality .

- Crystallization-induced diastereomer resolution : Introduce a chiral auxiliary (e.g., menthol ester) to isolate desired stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.